molecular formula C13H11N3O3S B2630213 N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1207042-01-0

N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2630213
CAS No.: 1207042-01-0
M. Wt: 289.31
InChI Key: WTAPQJFOTAEWKB-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a recognized inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. Its research value lies in its ability to selectively target the NLRP3 pathway, thereby suppressing the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. This mechanism of action is central to investigating a wide range of inflammatory pathologies. Studies focusing on this compound and its analogs have explored its utility in models of neuroinflammation and neurodegenerative diseases, including Alzheimer's disease, where NLRP3 activation is a known contributor to disease progression. By inhibiting the NLRP3-ASC interaction and subsequent caspase-1 activation, this compound serves as a crucial pharmacological tool for dissecting the role of inflammasome signaling in various autoimmune, metabolic, and age-related disorders, offering significant potential for the development of novel anti-inflammatory therapeutics.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-8-6-12(20-15-8)14-11(17)7-16-9-4-2-3-5-10(9)19-13(16)18/h2-6H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAPQJFOTAEWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound notable for its diverse biological activities. This article explores its structural characteristics, synthesis, biological effects, and potential applications based on recent research findings.

Compound Overview

  • IUPAC Name : N-(3-methyl-1,2-thiazol-5-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
  • Molecular Formula : C13H11N3O3S
  • Molecular Weight : 289.31 g/mol
  • CAS Number : 1207042-01-0

This compound features a thiazole ring and a benzoxazole moiety, contributing to its unique chemical properties and biological activities. It is primarily utilized in research settings for its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Reagent Selection : Appropriate reagents are chosen to facilitate the formation of the thiazole and benzoxazole rings.
  • Reaction Conditions : Careful control of temperature, pH, and reaction time is crucial to achieving high yield and purity.
  • Analytical Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring reaction progress and characterizing the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting potential as a new antibacterial agent .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The selectivity index (SI), calculated as the ratio of IC50 (the concentration that inhibits cell growth by 50%) to MIC, indicates a favorable profile for therapeutic use. For instance, some derivatives showed SI values ranging from 4.8 to 28 against Staphylococcus aureus, indicating lower toxicity to human cells compared to their antibacterial efficacy .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. In assays measuring lipid peroxidation inhibition, this compound demonstrated significant activity, highlighting its potential role in preventing cellular damage .

Research Findings Summary

Activity Findings
AntimicrobialEffective against MRSA; MIC values lower than reference antibiotics .
CytotoxicitySI values between 4.8 and 28 against Staphylococcus aureus .
AntioxidantSignificant inhibition of lipid peroxidation .

Case Studies

  • In Vitro Efficacy Against Bacterial Strains :
    • A study evaluated the compound's activity against various strains of bacteria, confirming its effectiveness against resistant strains such as MRSA.
    • Results indicated that certain structural modifications could enhance antimicrobial potency.
  • Cytotoxicity Assessment :
    • Another investigation focused on the cytotoxic effects on human cell lines, revealing a favorable safety profile with low hemolytic activity compared to standard treatments.

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is its antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound are notably lower than those of conventional antibiotics, suggesting its potential as a new antibacterial agent .

Activity Findings
AntimicrobialEffective against MRSA; MIC values lower than reference antibiotics.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The selectivity index (SI), which is the ratio of IC50 (the concentration that inhibits cell growth by 50%) to MIC, indicates a favorable profile for therapeutic use. Some derivatives of this compound have shown SI values ranging from 4.8 to 28 against Staphylococcus aureus, indicating lower toxicity to human cells compared to their antibacterial efficacy.

Cytotoxicity Findings
SI ValuesRanged from 4.8 to 28 against Staphylococcus aureus.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. In assays measuring lipid peroxidation inhibition, this compound demonstrated significant activity, highlighting its potential role in preventing cellular damage.

Activity Findings
AntioxidantSignificant inhibition of lipid peroxidation.

In Vitro Efficacy Against Bacterial Strains

A study evaluated the compound's activity against various strains of bacteria, confirming its effectiveness against resistant strains such as MRSA. Results indicated that certain structural modifications could enhance antimicrobial potency .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects on human cell lines, revealing a favorable safety profile with low hemolytic activity compared to standard treatments.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Analogues with Isoxazole/Isothiazole Moieties

Key Compounds (Table 1):
Compound Name Structural Features Biological Activity Affinity/Potency Reference
Target Compound 3-methylisothiazole + benzo[d]oxazole FoxO1 agonist, Aβ reduction Highest FoxO1 affinity
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide 3-fluoroisoxazole + indolinone Not specified (screened for binding) Binding score: 6.554
(E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide 3-hydroxyisoxazole + indolinone Not specified Binding score: 6.815

Key Findings :

  • The substitution of the isothiazole ring in the target compound with isoxazole rings in analogs (e.g., 3-fluoro or 3-hydroxy substituents) reduces binding affinity, as evidenced by lower computational docking scores .
  • The benzo[d]oxazole moiety in the target compound likely enhances FoxO1 interaction compared to indolinone-based analogs, which lack direct Aβ-modulating activity .

Functional Analogues Targeting Aβ or BACE1

Key Compounds (Table 2):
Compound Name Structural Features Biological Target Mechanism Reference
Target Compound As above FoxO1/BACE1 Downregulates Aβ via FoxO1 activation
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole + oxadiazole Antimicrobial/antioxidant Non-FoxO1 related
Quinoline-based acetamides (e.g., N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) Quinoline + piperidine Kinase inhibition Cancer therapy

Key Findings :

  • Unlike indole-oxadiazole acetamides, which exhibit antimicrobial activity, the target compound’s benzo[d]oxazole-isothiazole scaffold confers specificity for neurodegenerative targets .
  • Quinoline-based acetamides prioritize bulky aromatic systems for kinase inhibition, contrasting with the target compound’s compact heterocyclic design optimized for FoxO1 binding .

Q & A

What synthetic methodologies are recommended for the preparation of N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?

Answer:
The compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 3-methylisothiazol-5-amine with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl chloride in the presence of a base like triethylamine (TEA) under reflux conditions. Key steps include:

  • Reagent purification : Use freshly distilled chloroacetyl chloride to minimize side reactions.
  • Reaction monitoring : Track progress via TLC (e.g., silica gel, ethyl acetate/hexane 1:1) .
  • Workup : Cool the reaction mixture, filter the precipitate, and recrystallize from ethanol or a pet-ether/ethanol mixture for optimal purity (yield: ~75–82%) .

How can the structural integrity of this compound be validated post-synthesis?

Answer:
Comprehensive characterization should include:

  • Spectroscopic analysis :
    • 1H/13C-NMR : Confirm the presence of characteristic signals, e.g., the methyl group (δ ~2.3 ppm for 3-methylisothiazole) and oxobenzooxazolinone protons (δ ~7.2–7.8 ppm) .
    • IR : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH/amide bonds (~3300 cm⁻¹) .
  • Elemental analysis : Ensure C, H, N, and S content matches theoretical values (e.g., C: 56.0%, H: 3.5%, N: 13.1%) .

What mechanistic evidence supports its role as a FoxO1 agonist?

Answer:
In silico docking and in vitro assays demonstrate its FoxO1 agonism:

  • Computational modeling : Molecular docking (e.g., AutoDock Vina) shows strong binding affinity (ΔG ≤ −8.5 kcal/mol) to FoxO1’s active site, particularly through hydrogen bonding with Arg249 and hydrophobic interactions with Phe224 .
  • Western blotting : Treatment with 10 µM compound D increases nuclear FoxO1 levels by 2.5-fold in SH-SY5Y cells, confirming activation .
  • Downstream effects : Upregulation of FoxO1 target genes (e.g., P21, BIM, PPARγ) by 40–60% via qRT-PCR .

How does this compound reduce Aβ levels in Alzheimer’s disease models?

Answer:
It downregulates β-secretase (BACE1), a key enzyme in Aβ production:

  • ELISA assays : At 10 µM, compound D reduces Aβ1-40 and Aβ1-42 levels by 35% and 42%, respectively, in HEK293-APP cells .
  • Mechanistic link : FoxO1 activation suppresses BACE1 transcription via competitive binding to its promoter region, validated by chromatin immunoprecipitation (ChIP) .

How can researchers resolve discrepancies between in silico predictions and in vitro efficacy?

Answer:
Addressing contradictions involves:

  • Dose-response validation : Test multiple concentrations (e.g., 1–50 µM) to identify non-linear effects or off-target interactions .
  • Kinetic assays : Measure FoxO1 nuclear translocation kinetics (e.g., live-cell imaging with GFP-FoxO1 reporters) to confirm computational binding stability .
  • Proteomics : Use LC-MS/MS to identify post-translational modifications (e.g., phosphorylation at Ser256) that may alter FoxO1 activity .

What strategies are recommended for optimizing its pharmacokinetic profile?

Answer:
Structural modifications can enhance bioavailability:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce logP from ~3.2 to ≤2.0, improving aqueous solubility .
  • Metabolic stability : Replace the isothiazole ring with a pyridine moiety to reduce CYP450-mediated oxidation (tested via liver microsome assays) .
  • Plasma protein binding : Use SPR analysis to measure affinity for albumin and adjust substituents to lower binding (<90%) .

How can its therapeutic potential be validated in in vivo models?

Answer:
Key steps include:

  • Animal models : Administer 10 mg/kg/day (oral) in APP/PS1 transgenic mice for 4 weeks, followed by Morris water maze testing to assess cognitive improvement .
  • Biomarker analysis : Measure Aβ40/42 in cerebrospinal fluid (ELISA) and FoxO1 target gene expression in brain homogenates (qRT-PCR) .
  • Toxicity screening : Conduct acute toxicity studies (OECD 423) to establish a safety margin (e.g., LD50 > 500 mg/kg) .

What structural analogs have shown improved activity, and how were they designed?

Answer:
Derivatives with enhanced activity include:

  • Analog 1 : Replace the 3-methylisothiazole with a 5-methyloxazole, increasing FoxO1 binding affinity by 20% (ΔG = −9.1 kcal/mol) .
  • Analog 2 : Add a methoxy group to the benzoxazolone ring, improving BACE1 inhibition (IC50: 0.8 µM vs. 1.2 µM for parent compound) .
  • SAR insights : Electron-withdrawing groups on the benzoxazolone enhance metabolic stability, while bulky substituents on the acetamide reduce plasma protein binding .

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